Carbonimidic dichloride, (2,6-dichlorophenyl)-
CAS No.: 21709-18-2
Cat. No.: VC21346085
Molecular Formula: C7H3Cl4N
Molecular Weight: 242.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 21709-18-2 |
---|---|
Molecular Formula | C7H3Cl4N |
Molecular Weight | 242.9 g/mol |
IUPAC Name | 1,1-dichloro-N-(2,6-dichlorophenyl)methanimine |
Standard InChI | InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H |
Standard InChI Key | RWYACABMTMOUPG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl |
Chemical Structure and Identification
Carbonimidic dichloride, (2,6-dichlorophenyl)- features a dichlorophenyl moiety connected to a carbonimidic dichloride functional group. The molecular arrangement consists of a benzene ring with chlorine atoms at positions 2 and 6, attached to a nitrogen atom that connects to a carbon bearing two chlorine atoms. This distinctive structure contributes to its chemical reactivity and potential applications in organic synthesis.
Basic Identification Parameters
The compound is formally identified through several standard chemical identifiers as presented in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 21709-18-2 |
Molecular Formula | C₇H₃Cl₄N |
Molecular Weight | 242.9 g/mol |
European Community (EC) Number | 606-825-8 |
DSSTox Substance ID | DTXSID70485709 |
Nikkaji Number | J1.135.535H |
Wikidata | Q82325128 |
This compound has been documented in multiple chemical databases, indicating its recognition within the chemical research community and regulatory frameworks .
Structural Representation
The structural characteristics of this compound can be represented through various chemical notation systems that enable precise identification:
Identifier Type | Representation |
---|---|
IUPAC Name | 1,1-dichloro-N-(2,6-dichlorophenyl)methanimine |
InChI | InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H |
InChIKey | RWYACABMTMOUPG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl or ClC(Cl)=NC=1C(Cl)=CC=CC1Cl |
These identifiers ensure unambiguous recognition of the compound in chemical databases and literature, facilitating research and regulatory compliance .
Physicochemical Properties
The physicochemical properties of carbonimidic dichloride, (2,6-dichlorophenyl)- significantly influence its behavior in chemical reactions, biological systems, and environmental contexts.
Physical Properties
The compound exhibits specific physical characteristics that determine its states and interactions under various conditions:
Property | Value | Method/Reference |
---|---|---|
Physical State | Solid at room temperature | Computed |
Molecular Weight | 242.9 g/mol | PubChem 2.2 |
Exact Mass | 242.899010 Da | PubChem 2.2 |
Monoisotopic Mass | 240.901960 Da | PubChem 2.2 |
Heavy Atom Count | 12 | PubChem |
Formal Charge | 0 | PubChem |
The compound's solid state at ambient conditions impacts its handling, storage requirements, and application methodologies in research and industrial contexts .
Chemical Properties and Descriptors
Several calculated chemical properties provide insight into the compound's reactivity and behavior in various environments:
Property | Value | Method/Reference |
---|---|---|
XLogP3-AA | 4.9 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
Topological Polar Surface Area | 12.4 Ų | Cactvs 3.4.8.18 |
Complexity | 168 | Cactvs 3.4.8.18 |
The high XLogP3 value of 4.9 indicates significant lipophilicity, suggesting the compound would preferentially partition into organic phases rather than aqueous environments. This property has implications for its bioavailability and environmental fate. The presence of one hydrogen bond acceptor and zero donors suggests limited capacity for hydrogen bonding interactions .
Nomenclature and Alternative Designations
Synonyms and Alternative Names
The compound is recognized by several synonyms in scientific literature and commercial contexts:
-
(2,6-Dichlorophenyl)carbonimidic dichloride
-
(2,6-Dichlorophenyl)imidocarbonic dichloride
-
(2,6-Dichlorophenyl)isocyanide dichloride
-
Carbonimidic dichloride, (2,6-dichlorophenyl)-
-
Imidocarbonyl chloride, (2,6-dichlorophenyl)-
-
N-(2,6-Dichlorophenyl)carbonimidic dichloride
The variety of nomenclature reflects different systematic naming approaches and historical context in chemical taxonomy. These alternative designations facilitate cross-referencing across different chemical databases and literature sources.
Reactivity and Chemical Behavior
Functional Group Reactivity
Carbonimidic dichloride, (2,6-dichlorophenyl)- contains reactive functional groups that contribute to its chemical behavior. The carbonimidic dichloride group (C(Cl)₂=N-) is particularly reactive, acting as a source of reactive intermediates in organic synthesis. This functional group is susceptible to nucleophilic attack, potentially leading to substitution reactions.
The presence of chlorine atoms at positions 2 and 6 of the phenyl ring creates a sterically hindered environment around the nitrogen atom, which can influence the reactivity and selectivity in chemical transformations. These structural features make the compound valuable in certain synthetic pathways, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Applications and Significance
Commercial Designation | Available Quantities | Reference |
---|---|---|
Clonidine Impurity 1 | 5mg to 100mg | 4Z-C-255 |
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